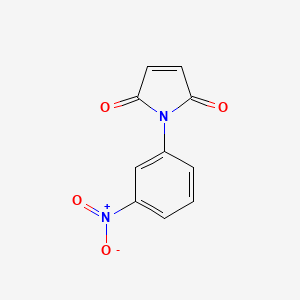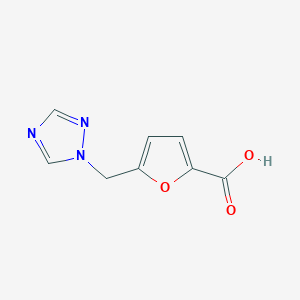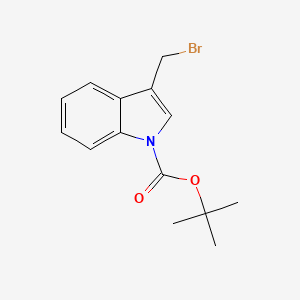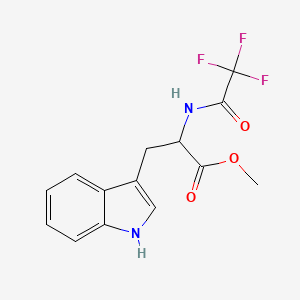
2-amino-1H-imidazol-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Aplicaciones Científicas De Investigación
methyl 2-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
Methyl 2-amino-1H-imidazole-5-carboxylate is a type of Microtubule Targeting Agent (MTA). MTAs are known to interfere with microtubule dynamics, which are crucial for cell division . Therefore, the primary targets of Methyl 2-amino-1H-imidazole-5-carboxylate are the microtubules in cells .
Mode of Action
Methyl 2-amino-1H-imidazole-5-carboxylate interacts with its targets, the microtubules, by perturbing their dynamics and function . This interference disrupts the formation of the spindle, a structure necessary for cell division, and restricts the function of mitotic kinases . As a result, chromosomes are unable to attach to microtubule fibers precisely .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-amino-1H-imidazole-5-carboxylate are those involved in cell division . By disrupting microtubule dynamics, the compound affects the proper segregation of chromosomes during mitosis . This leads to cell cycle arrest and ultimately cell death, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The result of Methyl 2-amino-1H-imidazole-5-carboxylate’s action is the induction of cell death through mitotic arrest . This is achieved by the compound’s interference with microtubule dynamics, which disrupts the formation of the spindle and restricts the function of mitotic kinases . Consequently, chromosomes cannot attach to microtubule fibers precisely, leading to cell cycle arrest and cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl 2-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid. The reaction is typically carried out at 80°C overnight .
Industrial Production Methods
In industrial settings, the synthesis of methyl 2-amino-1H-imidazole-4-carboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-amino-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
methyl 2-amino-1H-imidazole-5-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-amino-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWFWAWLBGFQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)




